An In-Depth Technical Guide to Boc-NH-Piperidine-C5-OH: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
An In-Depth Technical Guide to Boc-NH-Piperidine-C5-OH: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-Piperidine-C5-OH, chemically known as tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate, is a bifunctional molecule that has emerged as a crucial building block in the field of targeted protein degradation. Specifically, it serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the formation of PROTACs, and its application in the degradation of the Pin1 protein, a key target in oncology. Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its application in research and drug development.
Chemical Identity and Properties
Boc-NH-Piperidine-C5-OH is an organic molecule featuring a piperidine (B6355638) ring, a Boc (tert-butyloxycarbonyl) protecting group, and a C5 alkyl chain terminating in a hydroxyl group. This unique structure provides two key functionalities: the secondary amine on the piperidine ring, which can be deprotected and coupled to a ligand for an E3 ubiquitin ligase, and the terminal hydroxyl group, which can be activated for conjugation to a ligand targeting a protein of interest.
Chemical Structure
IUPAC Name: tert-butyl (5-hydroxypentyl)(piperidin-4-yl)carbamate
SMILES: OCCCCCN(C1CCNCC1)C(=O)OC(C)(C)C
Physicochemical Data
A summary of the key physicochemical properties of Boc-NH-Piperidine-C5-OH is provided in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1229442-84-5 | [1] |
| Molecular Formula | C₁₅H₃₀N₂O₃ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Appearance | Pale yellow oil | [2] |
| Boiling Point | 318.4 °C at 760 mmHg | [2] |
| Density | 1.0 g/mL | [2] |
| Refractive Index | n20/D 1.45 | [2] |
| Storage Temperature | 2-8 °C | [2] |
Role in PROTAC Synthesis
Boc-NH-Piperidine-C5-OH is a key component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5][6][7] The linker moiety, for which Boc-NH-Piperidine-C5-OH is a precursor, is a critical determinant of the efficacy of a PROTAC, as its length and composition dictate the formation of a productive ternary complex between the POI and the E3 ligase.
General Synthesis Strategy
Once the linker is prepared, it is sequentially coupled to the E3 ligase ligand and the POI ligand. The Boc protecting group on the piperidine nitrogen is first removed, and the resulting secondary amine is then reacted with an activated form of the E3 ligase ligand. Subsequently, the terminal hydroxyl group of the C5 chain is activated (e.g., by conversion to a tosylate or mesylate) and reacted with the POI ligand to complete the PROTAC synthesis.
Application in the Degradation of Pin1
A notable application of Boc-NH-Piperidine-C5-OH is in the synthesis of PROTACs targeting Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1).[8][9][10][11] Pin1 is overexpressed in many cancers and plays a crucial role in tumorigenesis by regulating the function of numerous oncoproteins and tumor suppressors.[8][12][13][14] Therefore, targeted degradation of Pin1 represents a promising therapeutic strategy.
PROTAC-Mediated Pin1 Degradation Pathway
The PROTAC synthesized using the Boc-NH-Piperidine-C5-OH linker facilitates the recruitment of an E3 ubiquitin ligase (such as Cereblon or VHL) to Pin1.[11] This proximity enables the E3 ligase to transfer ubiquitin molecules to Pin1, marking it for recognition and degradation by the 26S proteasome.[15] This process effectively reduces the cellular levels of Pin1, thereby inhibiting its oncogenic functions.[14]
Figure 1. PROTAC-mediated degradation of Pin1.
Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of Boc-NH-Piperidine-C5-OH is limited, a general procedure can be outlined based on standard organic chemistry principles for reductive amination followed by protection.
Illustrative Synthesis of a PROTAC Linker Precursor
The following is a representative, non-validated protocol for the synthesis of a related Boc-protected amino alcohol, which illustrates the general chemical transformations involved.
Reaction: Reductive amination of a ketone with an amino alcohol, followed by Boc protection.
Materials:
-
Piperidin-4-one hydrochloride
-
5-aminopentan-1-ol
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reductive Amination: To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) and 5-aminopentan-1-ol (1.1 eq) in DCE, add triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Boc Protection: Dissolve the crude product in DCM and add triethylamine (1.5 eq). Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography to yield the Boc-protected amino alcohol.
Note: This is a generalized protocol and would require optimization for the specific synthesis of Boc-NH-Piperidine-C5-OH.
Data Presentation
Analytical Data for Related Compounds
While specific analytical data for Boc-NH-Piperidine-C5-OH is not widely published, the following table presents typical ¹H and ¹³C NMR chemical shifts for the core structural motifs (Boc-protected piperidine and a pentanol (B124592) chain) based on data for similar compounds. This information is valuable for the characterization of the target molecule.
| Structural Unit | ¹H NMR Chemical Shifts (ppm, approximate) | ¹³C NMR Chemical Shifts (ppm, approximate) |
| Boc Group | 1.45 (s, 9H) | 79.5 (quaternary C), 28.4 (CH₃) |
| Piperidine Ring | 1.2-1.8 (m, 4H, axial/equatorial CH₂), 2.7-3.0 (m, 2H, equatorial CH₂-N), 3.9-4.2 (m, 2H, axial CH₂-N), 3.3-3.6 (m, 1H, CH-N) | 30-35 (CH₂), 40-45 (CH₂-N), 50-55 (CH-N) |
| C5 Alkyl Chain | 3.6 (t, 2H, CH₂-OH), 1.2-1.6 (m, 8H, other CH₂) | 62.5 (CH₂-OH), 23-33 (other CH₂) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and application of a PROTAC utilizing a linker derived from Boc-NH-Piperidine-C5-OH.
Figure 2. General workflow for PROTAC synthesis and evaluation.
Conclusion
Boc-NH-Piperidine-C5-OH is a valuable synthetic intermediate for the construction of PROTACs, a revolutionary class of therapeutic agents. Its bifunctional nature allows for the straightforward and modular assembly of these complex molecules. The successful application of linkers derived from this molecule in the development of Pin1 degraders highlights its potential in advancing cancer therapy. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize Boc-NH-Piperidine-C5-OH in their targeted protein degradation research. Further investigation into detailed and optimized synthetic protocols will undoubtedly accelerate its application in the development of novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tert-butyl N-(5-hydroxypentyl)carbamate75178-90-4,Purity96%_Chemical Point UG [molbase.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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